EC-17 (disodiuM salt)
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Overview
Description
EC-17 (disodium salt) is a compound known for its fluorescent properties and its ability to target folate receptor alpha (FRα). It is primarily used as a contrast agent in scientific research, particularly in the field of oncology, due to its ability to bind specifically to FRα, which is overexpressed in certain types of cancer cells .
Preparation Methods
EC-17 (disodium salt) is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate (FITC) through an ethylenediamine spacer. The resulting compound, folate-FITC, forms a negatively charged fluorescent molecule that specifically targets cell-surface FRα and is subsequently internalized into the cytoplasm . The synthetic route involves the following steps:
- Activation of folate with a suitable activating agent.
- Conjugation of the activated folate with FITC using ethylenediamine as a spacer.
- Purification of the resulting folate-FITC conjugate.
- Conversion of the conjugate to its disodium salt form for improved solubility and stability .
Chemical Reactions Analysis
EC-17 (disodium salt) undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group in FITC can react with nucleophiles, leading to substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the fluorescein moiety.
Complexation Reactions: EC-17 can form complexes with metal ions, which can affect its fluorescence properties
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for redox reactions.
Metal Ions: Such as zinc and copper for complexation reactions
Scientific Research Applications
EC-17 (disodium salt) has a wide range of applications in scientific research:
Oncology: Used as a contrast agent for imaging cancer cells that overexpress FRα. .
Cell Biology: Employed in fluorescence microscopy to study the internalization and trafficking of folate receptors in cells
Drug Delivery: Investigated for its potential in targeted drug delivery systems, where it can deliver therapeutic agents specifically to cancer cells
Diagnostics: Used in diagnostic assays to detect the presence of FRα in biological samples
Mechanism of Action
EC-17 (disodium salt) exerts its effects by binding to folate receptor alpha (FRα) on the surface of cells. The binding is mediated by the folate moiety, which has a high affinity for FRα. Once bound, the compound is internalized into the cell via receptor-mediated endocytosis. Inside the cell, the fluorescein moiety emits fluorescence upon excitation, allowing for the visualization of the cells expressing FRα . This mechanism is particularly useful in identifying and targeting cancer cells that overexpress FRα .
Comparison with Similar Compounds
EC-17 (disodium salt) is unique due to its specific targeting of FRα and its fluorescent properties. Similar compounds include:
Folate-FITC: Another folate receptor-targeting fluorescent dye, but without the disodium salt form.
Folate-Rhodamine: A similar compound that uses rhodamine instead of fluorescein for fluorescence.
Folate-Cy5: Uses the Cy5 fluorophore for near-infrared fluorescence imaging
These compounds share the common feature of targeting folate receptors but differ in their fluorescent properties and applications .
Properties
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCXWNVKVTDID-ARIINYJRSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N10Na2O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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